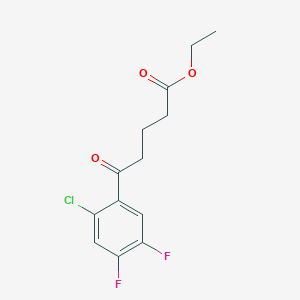

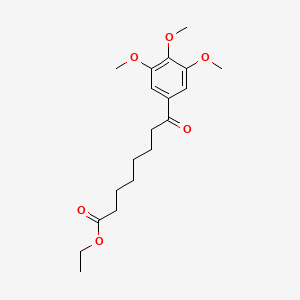

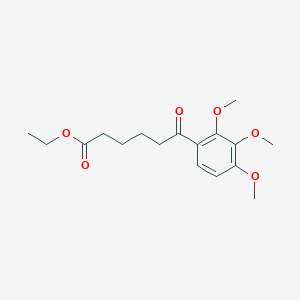

![molecular formula C11H13FO3 B1326139 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane CAS No. 898785-19-8](/img/structure/B1326139.png)

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds containing a 3-fluoro-4-methoxyphenyl moiety can be achieved through various methods. For instance, one approach involves the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol . Another method involves the use of 3-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis

The 3-fluoro-4-methoxyphenyl moiety can participate in various chemical reactions. For example, it can be used in Ruthenium-catalyzed arylation reactions and Rhodium catalyzed cyanation . It can also be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane and related compounds are used in the synthesis and characterization of polymers. For instance, Coskun et al. (1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], exploring its thermal degradation and the formation of various degradation products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Photochromic Properties

Compounds similar to 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane demonstrate significant photochromic properties. Zhang et al. (2013) synthesized an unsymmetrical photochromic diarylethene, exhibiting color changes upon UV light irradiation and fluorescence switching (Zhang, Ren, & Pu, 2013).

Chiral Template Preparation

The compound and its derivatives are employed in preparing chiral templates. Nagase et al. (2006) developed a method for preparing cis-2-substituted 5-methyl(or phenyl)-1,3-dioxolan-4-ones, which are valuable in asymmetric synthesis (Nagase, Oguni, Misaki, & Tanabe, 2006).

Insecticidal Activity

Research by Beddie et al. (1995) investigated the optimization of insecticidal activity in related compounds, focusing on the effect of substituents on benzylic moieties (Beddie, Farnham, & Khambay, 1995).

Polymerization and Cyclization Reactions

Jang and Gong (1999) studied the preparation and polymerization of dioxolane derivatives, exploring the reaction mechanisms and product formation (Jang & Gong, 1999).

Optical Recording Materials

Ding et al. (2013) synthesized a photochromic compound for potential use as optical recording materials, demonstrating reversible photochromism (Ding, Jia, Fan, & Liu, 2013).

Propiedades

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-13-10-3-2-8(6-9(10)12)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFOUYQEFAAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2OCCO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645889 |

Source

|

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

CAS RN |

898785-19-8 |

Source

|

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

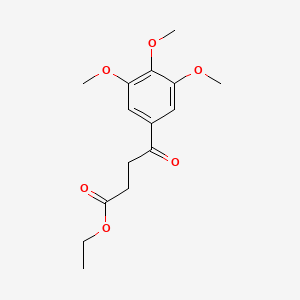

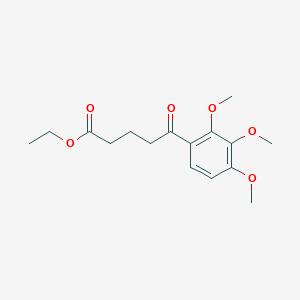

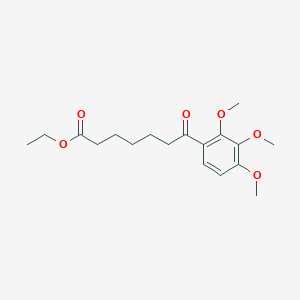

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)

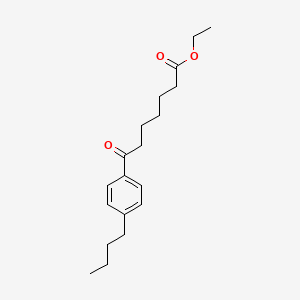

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)